2-(Benzylsulfanyl)-4-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarbonitrile
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Overview
Description
2-(Benzylsulfanyl)-4-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C25H16F3N3S2 and its molecular weight is 479.54. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
Spectroscopic Investigation and Molecular Docking Studies : Research has highlighted the compound's potential as a chemotherapeutic agent through vibrational spectral analysis using FT-IR and FT-Raman spectroscopy. Studies include the computation of equilibrium geometry, vibrational wave numbers, and analysis of stability through NBO (Natural Bond Orbital) analysis. Molecular docking results suggest inhibitory activity against specific targets, indicating potential anti-diabetic properties (Alzoman et al., 2015). Similar studies have reported detailed molecular insights, emphasizing the compound's nonlinear optical properties and electrophilic and nucleophilic reactivity sites (Haress et al., 2015).
Crystal Structure
Crystallographic Analysis : The crystal structure of related pyrimidine derivatives has been elucidated, showing specific orientations of phenylsulfanyl and benzylsulfanyl groups and their interactions within the crystal lattice. Such structural insights are crucial for understanding the compound's reactivity and potential for forming supramolecular architectures (El-Emam et al., 2011).
Potential Antimicrobial Activity
Antimicrobial Evaluation : Novel pyrazolopyrimidines incorporating phenylsulfonyl groups, synthesized through reactions involving similar compounds, have shown significant antimicrobial activity, surpassing that of reference drugs in some cases. This suggests potential applications in developing new antimicrobial agents (Alsaedi et al., 2019).
Inhibition of Dihydrofolate Reductase
Structural Characterization as DHFR Inhibitors : Studies on 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives have provided valuable insights into their role as potential dihydrofolate reductase inhibitors, highlighting the importance of structural characterization for assessing inhibitory potential against human enzymes (Al-Wahaibi et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with proteins such as afadin , which plays a crucial role in cell-cell adhesion and formation of tight junctions in epithelial cells.
Mode of Action
It’s known that arylthiolate anions can form electron donor–acceptor (eda) complexes with trifluoromethyl phenyl sulfone . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process could potentially lead to the S-trifluoromethylation of thiophenols .
Biochemical Pathways
The s-trifluoromethylation process could potentially affect various biochemical pathways, particularly those involving sulfur-containing compounds .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Compounds with similar structures have shown potential as growth inhibitors of drug-resistant bacteria .
Biochemical Analysis
Biochemical Properties
Given its structure, it could potentially interact with enzymes, proteins, and other biomolecules within the cell
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available data on how the effects of 2-(Benzylsulfanyl)-4-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarbonitrile vary with different dosages in animal models . Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses.
Properties
IUPAC Name |
2-benzylsulfanyl-4-phenyl-6-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16F3N3S2/c26-25(27,28)19-12-7-13-20(14-19)33-23-21(15-29)22(18-10-5-2-6-11-18)30-24(31-23)32-16-17-8-3-1-4-9-17/h1-14H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNZNJWEDPXREB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=C(C(=N2)SC3=CC=CC(=C3)C(F)(F)F)C#N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16F3N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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